molecular formula C20H23N3O3S2 B2863884 2-(4-(isopropylsulfonyl)phenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 1797977-41-3

2-(4-(isopropylsulfonyl)phenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No.: B2863884
CAS No.: 1797977-41-3
M. Wt: 417.54
InChI Key: MDXLSYXJNZVNKV-UHFFFAOYSA-N
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Description

2-(4-(isopropylsulfonyl)phenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a complex organic compound that features a combination of sulfonyl, phenyl, thiophene, and pyrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(isopropylsulfonyl)phenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the isopropylsulfonyl phenyl intermediate: This can be achieved by sulfonylation of a phenyl compound with isopropylsulfonyl chloride under basic conditions.

    Synthesis of the thiophen-2-yl pyrazole intermediate: This involves the cyclization of a thiophene derivative with hydrazine and subsequent functionalization to introduce the pyrazole ring.

    Coupling of intermediates: The final step involves coupling the isopropylsulfonyl phenyl intermediate with the thiophen-2-yl pyrazole intermediate using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(4-(isopropylsulfonyl)phenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene and pyrazole rings can be oxidized under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+) can be used under acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiophene and pyrazole rings.

    Reduction: Sulfide derivatives of the compound.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

2-(4-(isopropylsulfonyl)phenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(methylsulfonyl)phenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
  • 2-(4-(ethylsulfonyl)phenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
  • 2-(4-(propylsulfonyl)phenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Uniqueness

The uniqueness of 2-(4-(isopropylsulfonyl)phenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The isopropylsulfonyl group, in particular, may enhance its solubility and interaction with biological targets compared to similar compounds with different sulfonyl substituents.

Properties

IUPAC Name

2-(4-propan-2-ylsulfonylphenyl)-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-15(2)28(25,26)17-7-5-16(6-8-17)14-20(24)21-10-12-23-11-9-18(22-23)19-4-3-13-27-19/h3-9,11,13,15H,10,12,14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXLSYXJNZVNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCCN2C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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